1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Catalog No.
S571594
CAS No.
64584-34-5
M.F
C11H16INO2
M. Wt
321.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

CAS Number

64584-34-5

Product Name

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

IUPAC Name

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3

InChI Key

BGMZUEKZENQUJY-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Synonyms

1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, 2,5-dimethoxy-4-iodoamphetamine, 2,5-dimethoxy-4-iodoamphetamine hydrochloride, 2,5-dimethoxy-4-iodophenylisopropylamine, 4-DOI, 4-iodo-2,5-dimethoxyphenylisopropylamine, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine hydrochloride, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (+-)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, (R)-isomer, 4-iodo-2,5-dimethoxyphenylisopropylamine, 123I-labeled, 4-iodo-2,5-dimethoxyphenylisopropylamine, 131I-labeled, DOI cpd, DOI-P

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Psychoactive effects and Serotonin receptor interaction:

DOI, also known as 2,5-dimethoxy-4-iodoamphetamine, is a psychedelic drug and a substituted amphetamine. Unlike many other amphetamines, it primarily acts as a serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin. Studies have shown that DOI binds to and activates specific serotonin receptors, particularly the 5-HT2A receptor, leading to its psychoactive effects. This activation is believed to be responsible for the hallucinations, altered perception, and changes in mood associated with DOI use [, ].

Exploring DOI's mechanisms and potential therapeutic applications:

Research on DOI aims to understand its mechanism of action and explore its potential therapeutic applications. Studies have investigated its effects on various physiological and psychological processes, including:

  • Appetite suppression: DOI has been shown to exhibit anorexic effects in animal models, suggesting a potential role in appetite regulation. However, further research is needed to determine its safety and efficacy for weight management in humans [].
  • Thermoregulation: DOI can induce hyperthermia (increased body temperature) in animals, which is thought to be mediated by 5-HT2A receptor stimulation. This effect is being studied to understand the role of serotonin in thermoregulation [].
  • Neuropharmacological research: DOI serves as a valuable tool in neuropharmacological research to investigate the function of serotonin receptors and their role in various brain processes. It helps scientists understand how these receptors influence perception, mood, and behavior [].

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, also known as 4-iodo-2,5-dimethoxyphenylisopropylamine, is a synthetic compound that belongs to the class of phenethylamines. It is characterized by a propan-2-amine backbone with a 4-iodo and 2,5-dimethoxy substitution on the phenyl ring. This compound is primarily recognized for its agonistic activity at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 2A and 2C, which are implicated in various neuropharmacological effects, including psychedelic experiences .

Typical of amines and substituted phenyl compounds. Notably, it can participate in:

  • N-Alkylation: This reaction can modify the amine group to form quaternary ammonium salts.
  • Deiodination: Under certain conditions, the iodine atom can be removed, leading to the formation of less halogenated derivatives.
  • Oxidation: The amine can be oxidized to form corresponding imines or amides.

These reactions are significant for modifying the pharmacological properties of the compound or synthesizing related analogs .

The primary biological activity of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine is its role as a serotonin receptor agonist. It has been shown to activate both the 5-hydroxytryptamine receptor 2A and 2C, which are involved in mood regulation and perception. This compound exhibits hallucinogenic properties similar to other psychedelics, influencing neurotransmitter systems and potentially leading to altered states of consciousness .

Several synthesis methods have been reported for producing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-iodo-2,5-dimethoxybenzaldehyde.
  • Reduction Reactions: The aldehyde can undergo reductive amination with isopropylamine to yield the desired amine product.
  • Purification: The crude product is usually purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing .

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine has applications primarily in research settings:

  • Psychedelic Research: It is studied for its effects on serotonin receptors and potential therapeutic uses in mental health disorders.
  • Neuropharmacology: The compound serves as a tool in understanding serotonin receptor dynamics and their role in behavior and cognition.

Due to its psychoactive properties, it is also explored within the context of drug design for new therapeutic agents targeting serotonergic systems .

Interaction studies have demonstrated that 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine binds effectively to serotonin receptors. Notably:

  • Receptor Binding Affinity: Studies indicate that it has a high affinity for both the 5-hydroxytryptamine receptor 2A and 2C.
  • Functional Assays: Functional assays have shown that this compound induces typical hallucinogenic effects in animal models, evidenced by behaviors such as head-twitch responses .

These findings underscore its potential utility in both basic research and clinical applications.

Several compounds share structural similarities with 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)Iodine and dimethoxy groups on a phenethylamine backboneKnown for its potent psychedelic effects; widely studied in psychopharmacology.
DOB (4-Bromo-2,5-dimethoxyphenethylamine)Bromine instead of iodine; similar methoxy substitutionsExhibits strong hallucinogenic properties; used in research on psychedelics.
DOM (4-Methylthio-2,5-dimethoxyphenethylamine)Methylthio group instead of iodineKnown for its long-lasting effects; studied for its interaction with serotonin receptors.

The uniqueness of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine lies in its specific iodine substitution and distinct pharmacological profile compared to these analogs. This makes it a valuable compound for comparative studies within serotonergic hallucinogens .

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine possesses a complex nomenclature system reflecting its structural characteristics and position within the broader phenethylamine family. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine, which precisely describes its molecular structure featuring an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring.

The molecular formula C₁₁H₁₆INO₂ represents a molecular weight of 321.15 grams per mole, calculated through standard computational chemistry methods. The compound's structural identity is further characterized by its InChI representation: InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3, providing a standardized description of its atomic connectivity. The corresponding InChIKey, BGMZUEKZENQUJY-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information systems.

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular FormulaC₁₁H₁₆INO₂
Molecular Weight321.15 g/mol
InChI KeyBGMZUEKZENQUJY-UHFFFAOYSA-N
SMILESCC(CC1=CC(=C(C=C1OC)I)OC)N
CAS Registry Number64584-34-5
Melting Point (HCl salt)217°C

The compound exists in multiple synonymous forms within chemical literature and databases. Alternative nomenclature includes 4-iodo-2,5-dimethoxyphenylisopropylamine, 2,5-dimethoxy-4-iodoamphetamine, and various stereoisomer-specific designations. The hydrochloride salt form, with the molecular formula C₁₁H₁₇ClINO₂, represents the most commonly encountered crystalline form for research applications, bearing the CAS registry number 42203-78-1.

The compound's chemical classification as an organoiodine compound distinguishes it within the broader phenethylamine family. This structural characteristic, combined with its dimethoxybenzene framework and amphetamine backbone, creates a unique molecular architecture that contributes to its distinctive pharmacological properties. The presence of the iodine substituent at the 4-position represents a relatively uncommon feature among therapeutic agents, though it appears more frequently in research compounds within the psychoactive phenylalkylamine category.

Historical Synthesis and Discovery

The historical development of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine traces back to systematic structure-activity relationship studies conducted in the early 1970s. The compound was first synthesized in 1973 as part of comprehensive research investigating the effects of halogen substitutions on the 4-position of 2,5-dimethoxyamphetamine derivatives. This initial synthesis emerged from the broader exploration of substituted phenethylamines and their potential psychoactive properties.

Alexander Shulgin, the renowned biochemist and psychedelic researcher, played a pivotal role in the compound's development and characterization. His systematic approach to phenethylamine chemistry led to the documentation of this compound within his extensive research notebooks, which have become invaluable resources for understanding the historical progression of psychedelic chemistry. The compound's synthesis and properties were subsequently detailed in PiHKAL (Phenethylamines I Have Known And Loved), the comprehensive compilation published by Shulgin and his wife Ann in 1991.

The synthetic methodology for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine involves several key chemical transformations. The synthesis typically begins with 2,5-dimethoxybenzaldehyde, which undergoes nitroaldol condensation to form the corresponding nitropropene intermediate. This intermediate is subsequently reduced using lithium aluminum hydride or alternative reducing agents to yield the final amphetamine structure. The iodine substitution is typically introduced through electrophilic aromatic substitution reactions using molecular iodine or iodine monochloride under controlled conditions.

Research applications of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine expanded significantly following its initial synthesis. The compound's utility as a research tool became particularly evident in serotonin receptor studies, where radiolabeled variants using iodine-125 and iodine-131 isotopes provided valuable imaging and binding studies. These radioactive forms enabled researchers to investigate serotonin receptor distribution and binding kinetics in both animal models and human studies.

The compound's research trajectory demonstrates the evolution from basic structure-activity relationship studies to sophisticated neuropharmacological investigations. Early research focused on establishing the compound's psychoactive properties and comparing them to related phenethylamine derivatives. Subsequent investigations expanded to examine its interactions with various neurotransmitter receptor systems, particularly serotonin receptors, leading to important discoveries about its selective agonist properties at specific receptor subtypes.

Structural Classification Within Phenethylamine Derivatives

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine occupies a distinctive position within the broader phenethylamine structural classification system. As a member of the substituted phenethylamine family, it shares the fundamental phenethylamine backbone consisting of a phenyl ring connected to an amino group through a two-carbon chain. This basic structure serves as the foundation for numerous psychoactive compounds, including both naturally occurring substances like dopamine and synthetic derivatives with diverse pharmacological properties.

The compound belongs specifically to the 4-substituted-2,5-dimethoxyamphetamine subfamily, commonly referenced as the DOx family. This classification system designates compounds containing methoxy groups at the 2- and 5-positions of the phenyl ring, combined with various substituents at the 4-position. The "DO" designation derives from "desoxy," indicating the removal of the 4-position methoxy group from the parent compound 2,5-dimethoxyamphetamine, followed by substitution with alternative functional groups.

Table 2: Structural Classification Hierarchy

Classification LevelDesignation
Chemical ClassSubstituted Phenethylamine
SubclassSubstituted Amphetamine
Family4-Substituted-2,5-dimethoxyamphetamine
SubfamilyDOx compounds
Specific Member1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Within the DOx family, 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine represents one of several halogenated derivatives that have been synthesized and studied. Related compounds include 4-bromo-2,5-dimethoxyamphetamine, 4-chloro-2,5-dimethoxyamphetamine, and 4-fluoro-2,5-dimethoxyamphetamine, each designated by their respective halogen substituents. The iodine-containing variant demonstrates unique properties within this series, particularly regarding its binding affinity and selectivity for serotonin receptor subtypes.

The structural relationship to mescaline, a naturally occurring phenethylamine psychedelic, provides important context for understanding the compound's classification. While mescaline contains three methoxy groups at the 3-, 4-, and 5-positions of the phenyl ring, the DOx family maintains only two methoxy groups at positions 2 and 5, with varied substituents at position 4. This structural modification significantly alters the pharmacological profile compared to the parent mescaline compound.

The amphetamine backbone of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine distinguishes it from related phenethylamine compounds that lack the alpha-methyl substitution. This structural feature places the compound within the substituted amphetamine category, though its pharmacological properties differ substantially from classical stimulant amphetamines due to the methoxy and halogen substitutions on the aromatic ring. The alpha-methyl group contributes to increased metabolic stability and altered pharmacokinetic properties compared to non-methylated phenethylamine analogs.

Stereochemical considerations add another layer to the compound's structural classification. 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine contains a chiral center at the alpha-carbon, resulting in two enantiomeric forms: R-(−)-1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine and S-(+)-1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Research has demonstrated that the R-(−)-enantiomer exhibits significantly greater pharmacological activity compared to the S-(+)-enantiomer, highlighting the importance of stereochemistry in determining biological activity within this compound class.

The pioneering synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine was first accomplished by Coutts and Malicky in 1973 as part of a comprehensive structure-activity investigation of hallucinogenic phenethylamine derivatives [9]. Their groundbreaking work established the fundamental synthetic methodology that would become the foundation for subsequent preparations of this important serotonergic compound [1].

The Coutts and Malicky synthesis proceeded through a Henry condensation reaction between the appropriately substituted benzaldehyde and nitroethane, generating the corresponding nitrostyrene intermediate [9]. Subsequent reduction of the nitro group using lithium aluminum hydride yielded the desired amine product in moderate overall yields [8]. This synthetic route proved particularly valuable due to its operational simplicity and the ready availability of starting materials, making it accessible to researchers investigating structure-activity relationships within the phenethylamine class [1].

The significance of this early synthetic work extended beyond the mere preparation of the target compound, as it established key principles for the synthesis of halogenated 2,5-dimethoxyamphetamine derivatives [8]. The methodology demonstrated that iodine substitution at the 4-position could be achieved without interference from the methoxy substituents, providing a template for the preparation of related analogues [9].

Modern Radiolabeling Techniques for [¹²⁵I]-DOI

Contemporary radiolabeling methodologies for the preparation of iodine-125 labeled 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine have evolved significantly from early approaches, incorporating advanced synthetic strategies that provide superior radiochemical yields and specific activities [15]. These modern techniques are essential for producing high-quality radioligands suitable for serotonin receptor binding studies and autoradiographic investigations [17].

The most widely employed contemporary method involves iododestannylation of the corresponding tributylstannyl precursor using sodium iodide-125 in the presence of an oxidizing agent [17]. This approach typically achieves radiochemical yields of 70-90% with specific activities ranging from 37-74 gigabecquerels per micromole [24]. The reaction proceeds under mild conditions at room temperature, requiring only 10-15 minutes for completion, making it highly suitable for routine radiopharmaceutical preparation [15].

Alternative radiolabeling strategies include copper-mediated iododeboronation reactions, which utilize boronic acid or boronate ester precursors in combination with iodine-125 sodium iodide [15]. These methodologies offer the advantage of producing metal-free products with radiochemical yields of 60-85% and specific activities of 25-50 gigabecquerels per micromole [20]. The reaction conditions are compatible with sensitive functional groups and provide excellent reproducibility across multiple synthetic runs [15].

Table 4: Modern Radiolabeling Techniques for [¹²⁵I]-DOI Synthesis

MethodPrecursorRadiochemical Yield (%)Specific Activity (GBq/μmol)Reaction Time (min)Advantages
IododestannylationTributylstannyl derivative70-9037-7410-15High yield, mild conditions
Direct IodinationPhenolic precursor40-6015-3030-60Simple procedure
Isotopic ExchangeCold iodine compound80-9560-805-10Rapid, high purity
Copper-MediatedBoronic acid/ester60-8525-5015-30Metal-free product
Electrophilic SubstitutionActivated aromatic45-7020-4020-45Direct labeling

Isotopic exchange methodologies represent another important advancement in iodine-125 labeling technology [18]. These approaches exploit the ability to exchange cold iodine atoms with radioactive iodine-125 under specific reaction conditions, achieving radiochemical yields of 80-95% with exceptional specific activities of 60-80 gigabecquerels per micromole [14]. The rapid reaction kinetics, with completion typically occurring within 5-10 minutes, make this approach particularly attractive for time-sensitive applications [22].

Quality control procedures for radiolabeled products involve high-performance liquid chromatography analysis to confirm radiochemical purity exceeding 95% [24]. The radioligands must demonstrate appropriate binding characteristics, including high affinity for serotonin 5-hydroxytryptamine 2A receptors and low nonspecific binding in target tissues [17]. Stability testing under various storage conditions ensures the radioligands maintain their integrity throughout their intended shelf life [22].

Stereochemical Considerations in Enantiomer Synthesis

The stereochemical properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine represent a critical aspect of its pharmacological profile, as the compound possesses a chiral center at the α-carbon of the propan-2-amine side chain [44]. The two enantiomers, designated as R-(-)-enantiomer and S-(+)-enantiomer, exhibit markedly different binding affinities and functional activities at serotonin receptors [1].

Binding studies using iodine-125 labeled enantiomers have demonstrated that the R-(-)-enantiomer displays a high-affinity dissociation constant of 1.26 nanomolar, while the S-(+)-enantiomer exhibits approximately two-fold lower affinity with a dissociation constant of 2.5 nanomolar [44]. This stereoselective binding pattern indicates that the R-(-)-configuration provides optimal complementarity with the serotonin 5-hydroxytryptamine 2A receptor binding site [47].

Table 3: Stereochemical Considerations in DOI Enantiomer Synthesis and Activity

ParameterR-(-)-DOIS-(+)-DOIRacemic (±)-DOI
Binding Affinity (Ki, nM)1.262.51.8-4.0
Relative Potency100%50%75%
Functional EfficacyFull agonistPartial agonistMixed response
Selectivity Index5-12 fold (5-HT₂ₐ vs 5-HT₂ᶜ)Lower selectivityIntermediate
Metabolic StabilityHigherLowerIntermediate
Plasma Protein BindingModerateModerateModerate

Enantioselective synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine can be achieved through several strategic approaches [28]. Asymmetric reductive amination of the corresponding ketone precursor using chiral auxiliary reagents represents one effective methodology [27]. The use of chiral reducing agents or enzymatic resolution of racemic intermediates provides alternative routes to enantiomerically pure products [26].

Chiral auxiliary-based synthetic strategies have proven particularly successful for preparing individual enantiomers [28]. These approaches typically involve the condensation of appropriate chiral amine auxiliaries with ketone intermediates, followed by stereoselective reduction and subsequent removal of the auxiliary group [29]. The stereochemical outcome can be controlled through careful selection of reaction conditions and auxiliary structures [27].

The pharmacological significance of stereochemical considerations extends beyond simple binding affinity differences [44]. The R-(-)-enantiomer demonstrates superior selectivity for serotonin 5-hydroxytryptamine 2A receptors over 5-hydroxytryptamine 2C receptors, with selectivity indices ranging from 5-12 fold [1]. This enhanced selectivity profile makes the R-(-)-enantiomer particularly valuable for mechanistic studies investigating specific serotonin receptor subtypes [47].

Structure-Activity Relationships (SAR) in DOx Analogues

The structure-activity relationships within the 4-substituted 2,5-dimethoxyamphetamine series, commonly referred to as DOx analogues, reveal fundamental principles governing serotonin receptor binding and functional activity [35]. These relationships provide critical insights into the molecular requirements for high-affinity binding and agonist activity at serotonin 5-hydroxytryptamine 2A receptors [34].

Systematic investigation of 4-position substituent effects demonstrates that halogen substitution generally enhances binding affinity compared to the unsubstituted parent compound [35]. Within the halogenated series, the order of potency on a molar basis follows the pattern: 4-bromo > 4-iodo ≈ 4-chloro > 4-fluoro [8]. This ordering reflects the interplay between electronic and steric factors influencing receptor recognition [39].

Table 1: 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) Receptor Binding Profile

TargetAffinity (Ki, nM)Functional Response
5-HT₂ₐ0.46-165Agonist
5-HT₂ᵦ1.4-336Agonist
5-HT₂ᶜ1.8-48Agonist
5-HT₁ₐ2,219-4,177Low activity
5-HT₁ᵦ>10,000Inactive
5-HT₁ᴅ458Low activity
5-HT₁ₑ1,013-2,970Low activity
5-HT₁ᶠ1,739-2,511Low activity
5-HT₃>10,000Inactive
5-HT₅ₐ>10,000Inactive
5-HT₅ᵦ1,000 (rat)Low activity
5-HT₆2,113Low activity
5-HT₇5,769Low activity
α₂ₐ74Partial agonist
α₂ᵦ340Partial agonist
α₂ᶜ601Partial agonist
β₁591Partial agonist
β₂139Partial agonist
SERT685Inhibitor

The 2,5-dimethoxy substitution pattern represents an essential structural feature for high-affinity serotonin receptor binding [35]. Removal of either methoxy group results in dramatic reductions in binding affinity, with the parent 4-iodoamphetamine demonstrating negligible serotonin receptor affinity [8]. This finding underscores the critical importance of both methoxy substituents for optimal receptor recognition [1].

Table 2: Structure-Activity Relationships in 4-Substituted 2,5-Dimethoxyamphetamine (DOx) Analogues

Compound5-HT₂ₐ Ki (nM)Potency RankFunctional ActivityHuman Activity
DOI (4-Iodo)0.46-1652AgonistActive
DOB (4-Bromo)0.91-521AgonistActive
DOC (4-Chloro)2.3-203AgonistActive
DOF (4-Fluoro)7.6-3704AgonistActive
DOM (4-Methyl)3.0-20HighAgonistActive
DOET (4-Ethyl)1.4-14HighAgonistActive
DOPR (4-n-Propyl)2.1-8.9HighAgonistActive
DOBZ (4-Benzyl)7HighAntagonistInactive
DOHX (4-n-Hexyl)2.5HighAntagonistInactive
DOOC (4-n-Octyl)3HighAntagonistInactive

Analysis of alkyl-substituted analogues reveals an important transition from agonist to antagonist activity as the size of the 4-position substituent increases [35]. Compounds bearing small alkyl groups such as methyl, ethyl, and n-propyl maintain full agonist activity, while those with larger substituents including benzyl, n-hexyl, and n-octyl function as antagonists despite maintaining high binding affinity [8]. This observation suggests the existence of distinct binding modes for agonists versus antagonists within the serotonin 5-hydroxytryptamine 2A receptor binding site [34].

The selectivity profile across serotonin receptor subtypes provides additional insights into structure-activity relationships [1]. 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine demonstrates approximately 5-12 fold selectivity for serotonin 5-hydroxytryptamine 2A receptors over 5-hydroxytryptamine 2C receptors, with the R-(-)-enantiomer showing enhanced selectivity compared to the racemic mixture [35]. This selectivity pattern is consistent across the halogenated DOx series, suggesting that the 4-position substituent primarily influences overall affinity rather than subtype selectivity [39].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

321.02258 g/mol

Monoisotopic Mass

321.02258 g/mol

Heavy Atom Count

15

UNII

OOM10GW9UE

Other CAS

64584-34-5

Wikipedia

2,5-Dimethoxy-4-iodoamphetamine

Dates

Modify: 2023-08-15

Role of serotonin in regulation of pancreatic and mesenteric arterial function in diabetic mice

Jian Shuai, Yufang Gao, Ling Chen, Zhongli Wang
PMID: 33798598   DOI: 10.1016/j.ejphar.2021.174070

Abstract

The aim of this study was to investigate the reaction of pancreatic and mesenteric artery to 5-hydroxytryptamine (5-HT, serotonin) and the mechanism of nitric oxide in diabetes. Diabetic mice were induced by streptozotocin through intraperitoneal injection. The vascular tension of the pancreatic, mesenteric and brain basilar arteries in diabetic and control mice were measured by myograph in the applications of angiotensin II, 5-HT, 5-HT
receptor agonist 2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI), 5-HT
receptor agonist sumatriptan, 5-HT
receptor agonist BW723C86, 5-HT
receptor antagonist Palonosetron and 5-HT
receptor antagonist Sarpogrelate. The effect of 5-HT on arteries pretreated with L-NAME and sodium nitroprusside (SNP) on arteries pretreated with norepinephrine were measured. The mRNA expressions of eNOS, 5-HT
, 5-HT
, 5-HT
and 5-HT
in pancreatic and mesenteric arteries were measured by Real-time PCR. The concentration of 5-HT in plasma and eNOS in pancreatic and mesenteric arteries were tested. Our results showed that the tension of pancreatic and mesenteric arteries in diabetic mice impaired to 5-HT, but not Ang II, and to DOI and sumatriptan, but normalized by incubation with L-NAME. Pancreatic and mesenteric arteries showed no differences to SNP after pretreated with NE between diabetic and control mice. The mRNA of eNOS and 5-HT receptors in pancreatic and mesenteric artery showed no difference between control and diabetic mice. We conclude that the effect of 5-HT on the tension of pancreatic and mesenteric arteries decrease in diabetic mice. It may due to the decreased activity of 5-HT receptors and the activation of eNOS, which causes nitric oxide to release more and makes the tension of vessels decreased.


The Chronic Treatment With 5-HT

Anton S Tsybko, Tatiana V Ilchibaeva, Elena A Filimonova, Dmitry V Eremin, Nina K Popova, Vladimir S Naumenko
PMID: 33095437   DOI: 10.1007/s11064-020-03153-5

Abstract

Serotonin 5-HT
receptors and the brain-derived neurotrophic factor (BDNF) are involved in the pathophysiology and treatment of many psychiatric diseases. However, the interaction between 5-HT
and BDNF is still poorly understood. In the present paper, the effects of chronic treatment with mixed 5-HT
receptor agonist DOI, highly selective 5-HT
agonists TCB-2 and 25CN-NBOH on behavior and the BDNF system have been investigated. Chronic treatment of males of C57Bl/6 mice with DOI, TCB-2 and 25CN-NBOH (1 mg/kg, i.p., 14 days) resulted in desensitization of 5-HT
receptors. Treatment with 25CN-NBOH significantly increased startle amplitude. At the same time all used drugs failed to affect anxiety, exploratory and stereotyped behavior as well as spatial memory and learning. TCB-2 and 25CN-NBOH increased the BDNF mRNA level. All 5-HT
agonists increased the proBDNF level but failed to alter the mature BDNF protein level. TrkB and p75
mRNA levels were affected by all utilized agonists. All drugs decreased the total level as well as membrane TrkB protein one indicating downregulation of TrkB receptors. All agonists decreased the membrane p75
protein level. Thus, we have shown for the first time that the chronic activation of the 5-HT
receptor with agonists has affected the BDNF system almost on all levels-transcription, proBDNF production, TrkB and p75
receptors' level. The obtained data suggested possible suppression in BDNF-TrkB signaling under chronic treatment with 5-HT
agonists.


The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation

Anna U Odland, Lea Jessen, Jesper L Kristensen, Ciarán M Fitzpatrick, Jesper T Andreasen
PMID: 31693871   DOI: 10.1016/j.neuropharm.2019.107838

Abstract

5-Hydroxytryptamine 2A receptor (5-HT
R) agonist psychedelics are increasingly recognized as potentially useful treatments of psychiatric disorders, such as obsessive-compulsive disorder, depression, anxiety, and drug dependence. There is limited understanding of the way they exert their therapeutic action, but inhibition of rigid behavior and cognition has been suggested as a key factor. To examine the role of 5-HT
Rs in modulating repetitive behavior, we tested two 5-HT
R agonists, DOI, and the selective 25CN-NBOH, in two mouse tests of compulsive-like behavior. Using adult C57BL/6JOlaHsd male mice, we examined the effects of the two compounds on digging behavior in the marble burying test and on 8-OH-DPAT-disrupted spontaneous alternation behavior in the Y-maze. Both compounds dose-dependently decreased digging behavior in the marble burying test, indicating anti-compulsivity effects, which were not related to non-specific locomotor inhibition. Both 5-HT
R agonists also reversed 8-OH-DPAT-reduced alternation ratio in the spontaneous alternation behavior test, although the effects were less pronounced than in the marble burying test. This suggests that the 5-HT
R promotes exploratory behavior, but that the deficit produced by 8-OH-DPAT is too excessive to be fully reversed by 5-HT
R agonists. This study shows that agonism of 5-HT
R reduces repetitive behavioral patterns, supporting the theory that this is a potential new treatment approach to disorders of cognitive or behavioral inflexibility. This article is part of the special issue entitled 'Serotonin Research: Crossing Scales and Boundaries'.


Differential signaling signatures evoked by DOI versus lisuride stimulation of the 5-HT

Antara A Banerjee, Vidita A Vaidya
PMID: 32814630   DOI: 10.1016/j.bbrc.2020.08.022

Abstract

The 5-HT
receptor is a target for hallucinogenic and non-hallucinogenic ligands that evoke unique behavioral, electrophysiological and molecular consequences. Here, we explored the differential effects of disti
-HT
receptor ligands on signaling pathways downstream to the 5-HT
receptor. The hallucinogenic 5-HT
receptor agonist DOI evoked an enhanced signaling response compared to the non-hallucinogenic 5-HT
receptor agonist lisuride in human/rat 5-HT
R-EGFP receptor expressing HEK293 cell lines and cortical neuronal cultures. We noted higher levels of phospho-PLC, pPKC, pERK, pCaMKII, pCREB, as well as higher levels of IP3 and DAG production following 5-HT
receptor stimulation with DOI. Our study reveals distinct signaling signatures, differing in magnitude and kinetics at the 5-HT
receptor in response to DOI versus lisuride.


5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Stephania A Cormier, Charles D Nichols
PMID: 31626791   DOI: 10.1016/j.lfs.2019.116790

Abstract

Although the bulk of research into the biology of serotonin 5-HT
receptors has focused on its role in the CNS, selective activation of these receptors in peripheral tissues can produce profound anti-inflammatory effects. We previously demonstrated that the small molecule 5-HT
receptor agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] inhibits TNF-α-mediated proinflammatory signaling cascades and inflammation via 5-HT
receptor activation and prevents the development of, and inflammation associated with, acute allergic asthma in a mouse ovalbumin (OVA) model. Here, we investigated the ability of (R)-DOI to reverse inflammation and symptoms associated with established asthma in a newly developed model of chronic asthma.
An 18-week ovalbumin challenge period was performed to generate persistent, chronic asthma in BALB/c mice. Four once daily intranasal treatments of (R)-DOI were administered one week after allergen cessation, with respiratory parameters being measured by whole-body plethysmography (WBP). Cytokine and chemokine levels were measured by quantitative real-time polymerase chain reaction (qRT-PCR) in homogenized lung tissue, bronchoalveolar (BALF) fluid was analyzed for chemokine modulation by multiplex assays, and Periodic Acid-Schiff and Masson's Trichrome staining was performed to determine goblet cell infiltration and overall changes to lung morphology.
5-HT
activation via (R)-DOI attenuates elevated airway hyperresponsiveness to methacholine, reduces pulmonary inflammation and mucus production, and reduces airway structural remodeling and collagen deposition by nearly 70%.
Overall, these data provide support for the therapeutic potential of (R)-DOI and 5-HT
receptor activation for the treatment of asthma, and identifies (R)-DOI as a novel therapeutic compound against pulmonary fibrosis.


Serotonin 5-HT

Thomas Gener, Adrià Tauste Campo, Maria Alemany-González, Pau Nebot, Cristina Delgado-Sallent, Jordi Chanovas, M Victoria Puig
PMID: 31430459   DOI: 10.1016/j.neuropharm.2019.107743

Abstract

Atypical antipsychotic drugs (APDs) used to treat positive and negative symptoms in schizophrenia block serotonin receptors 5-HT
R and dopamine receptors D
R and stimulate 5-HT
R directly or indirectly. However, the exact cellular mechanisms mediating their therapeutic actions remain unresolved. We recorded neural activity in the prefrontal cortex (PFC) and hippocampus (HPC) of freely-moving mice before and after acute administration of 5-HT
R, 5-HT
R and D
R selective agonists and antagonists and atypical APD risperidone. We then investigated the contribution of the three receptors to the actions of risperidone on brain activity via statistical modeling and pharmacological reversal (risperidone + 5-HT
R antagonist WAY-100635, risperidone + 5-HT
R agonist DOI, risperidone + D
R agonist quinpirole). Risperidone, 5-HT
R agonism with 8-OH-DPAT, 5-HT
R antagonism with M100907, and D
R antagonism with haloperidol reduced locomotor activity of mice that correlated with a suppression of neural spiking, power of theta and gamma oscillations in PFC and HPC, and reduction of PFC-HPC theta phase synchronization. By contrast, activation of 5-HT
R with DOI enhanced high-gamma oscillations in PFC and PFC-HPC high gamma functional connectivity, likely related to its hallucinogenic effects. Together, power changes, regression modeling and pharmacological reversals suggest an important role of 5-HT
R agonism and 5-HT
R antagonism in risperidone-induced alterations of delta, beta and gamma oscillations, while D
R antagonism may contribute to risperidone-mediated changes in delta oscillations. This study provides novel insight into the neural mechanisms for widely prescribed psychiatric medication targeting the serotonin and dopamine systems in two regions involved in the pathophysiology of schizophrenia.


Serotonin 2A (5-HT

Joe Anand Kumar John Jayakumar, Mitradas M Panicker, Basudha Basu
PMID: 33303826   DOI: 10.1038/s41598-020-78595-6

Abstract

5-HT
a G-protein coupled receptor, is widely expressed in the human body, including in the gastrointestinal tract, platelets and the nervous system. It mediates various functions, for e.g. learning, memory, mood regulation, platelet aggregation and vasoconstriction, but its involvement in cell-adhesion remains largely unknown. Here we report a novel role for 5-HT
in cell-matrix adhesion.In HEK293 cells, which are loosely adherent, expression and stimulation of human or rat 5-HT
receptor by agonists such as serotonin or 2,5-dimethoxy-4-iodoamphetamine (DOI) led to a significant increase in adhesion, while inhibition of 5-HT
by antipsychotics, such as risperidone, olanzapine or chlorpromazine prevented it. 5-HT
activation gave rise to stress fibers in these cells and was also required for their maintenance. Mechanistically, the 5-HT
-mediated adhesion was mediated by downstream PKC and Rho signaling. Since 5-HT
is associated with many disorders such as dementia, depression and schizophrenia, its role in cell-matrix adhesion could have implications for neural circuits.


Fully automated head-twitch detection system for the study of 5-HT

Mario de la Fuente Revenga, Jong M Shin, Hiba Z Vohra, Kelsey S Hideshima, Matthew Schneck, Justin L Poklis, Javier González-Maeso
PMID: 31582824   DOI: 10.1038/s41598-019-49913-4

Abstract

Head-twitch behavior (HTR) is the behavioral signature of psychedelic drugs upon stimulation of the serotonin 5-HT
receptor (5-HT
R) in rodents. Following the previous report of a semi-automated detection of HTR based on the dynamics of mouse's head movement, here we present a system for the identification of individual HTR events in a fully automated fashion. The validity of this fully automated HTR detection system was tested with the psychedelic drug DOI in 5-HT
R-KO mice, and via evaluation of potential sources of false-positive and false-negative HTR events. The increased throughput in data processing achieved via automation afforded the possibility of conducting otherwise time consuming HTR time-course studies. To further assess the versatility of our system, we also explored the pharmacological interactions between 5-HT
R and the metabotropic glutamate receptor 2 (mGluR2). Our data demonstrate the potentiation effect of the mGluR2/3 antagonist LY341495 on DOI-induced HTR, as well as the HTR-blocking effect of the mGluR2/3 agonist and antipsychotic drug in development LY404039. This fully automated system can contribute to speed up our understanding of 5-HT
R's pharmacology and its characteristic behavioral outputs in rodents.


Ginsenoside Re Protects against Serotonergic Behaviors Evoked by 2,5-Dimethoxy-4-iodo-amphetamine in Mice via Inhibition of PKCδ-Mediated Mitochondrial Dysfunction

Eun-Joo Shin, Ji Hoon Jeong, Bao-Trong Nguyen, Naveen Sharma, Seung-Yeol Nah, Yoon Hee Chung, Yi Lee, Jae Kyung Byun, Toshitaka Nabeshima, Sung Kwon Ko, Hyoung-Chun Kim
PMID: 34281274   DOI: 10.3390/ijms22137219

Abstract

It has been recognized that serotonin 2A receptor (5-HT
) agonist 2,5-dimethoxy-4-iodo-amphetamine (DOI) impairs serotonergic homeostasis. However, the mechanism of DOI-induced serotonergic behaviors remains to be explored. Moreover, little is known about therapeutic interventions against serotonin syndrome, although evidence suggests that ginseng might possess modulating effects on the serotonin system. As ginsenoside Re (GRe) is well-known as a novel antioxidant in the nervous system, we investigated whether GRe modulates 5-HT
receptor agonist DOI-induced serotonin impairments. We proposed that protein kinase Cδ (PKCδ) mediates serotonergic impairments. Treatment with GRe or 5-HT
receptor antagonist MDL11939 significantly attenuated DOI-induced serotonergic behaviors (i.e., overall serotonergic syndrome behaviors, head twitch response, hyperthermia) by inhibiting mitochondrial translocation of PKCδ, reducing mitochondrial glutathione peroxidase activity, mitochondrial dysfunction, and mitochondrial oxidative stress in wild-type mice. These attenuations were in line with those observed upon PKCδ inhibition (i.e., pharmacologic inhibitor rottlerin or PKCδ knockout mice). Furthermore, GRe was not further implicated in attenuation mediated by PKCδ knockout in mice. Our results suggest that PKCδ is a therapeutic target for GRe against serotonergic behaviors induced by DOI.


Activation of 5-HT

Thomas W Flanagan, Melaine N Sebastian, Diana M Battaglia, Timothy P Foster, Emeline L Maillet, Charles D Nichols
PMID: 31530895   DOI: 10.1038/s41598-019-49987-0

Abstract

Coronary artery disease (CAD) is a progressive cardiovascular syndrome characterized by cholesterol-induced focal arterial lesions that impair oxygen delivery to the heart. As both innate and adaptive immune cells play critical roles in the formation and progression of arterial plaques and endothelial cell dysfunction, CAD is commonly viewed as a chronic inflammatory disorder. Our lab has previously discovered that 5-HT
receptor activation with the 5-HT
receptor selective agonist (R)-2,5-dimethoxy-4-iodoamphetamine [(R)-DOI] has potent anti-inflammatory activity in both cell culture and whole animal models. Here we have examined the putative therapeutic effects of (R)-DOI in the ApoE
high fat model of cardiovascular disease. Subcutaneously implanted osmotic minipumps were used to infuse sustained low rates (0.15 μg / hr) of (R)-DOI∙HCl to mice fed a high-fat "Western" diet. (R)-DOI treated mice had significant reductions in expression levels of mRNA for inflammatory markers like Il6 in vascular tissue, normalized glucose homeostasis, and reduced circulating cholesterol levels. As cardiovascular disease is a leading cause of death both globally and in the Western world, activation of 5-HT
receptors at sub-behavioral levels may represent a new strategy to treat inflammation-based cardiovascular disease.


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